REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([C:8]#[N:9])=[N:6][CH:5]=[CH:4][N:3]=1.[OH:10]S(O)(=O)=O>>[Cl:1][C:2]1[C:7]([C:8]#[N:9])=[N+:6]([O-:10])[CH:5]=[CH:4][N:3]=1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CN=C1C#N
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
K2S2O8
|
Quantity
|
11.65 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stir for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was fitted with a CaCl2 drying tube
|
Type
|
TEMPERATURE
|
Details
|
to warm to rt
|
Type
|
CUSTOM
|
Details
|
After partitioning between CHCl3 and ice water
|
Type
|
EXTRACTION
|
Details
|
the separated aqueous phase was extracted with CHCl3
|
Type
|
WASH
|
Details
|
The combined organics were washed with water, saturated NaHCO3, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
Concentration
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C[N+](=C1C#N)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.01 g | |
YIELD: PERCENTYIELD | 36% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |